ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate
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Overview
Description
Et-29 is a potent and selective inhibitor of SIRT5, with a Ki (inhibition constant) of 40 nM . SIRT5 belongs to the sirtuin family of NAD±dependent deacylases and plays a crucial role in regulating various cellular processes.
Preparation Methods
Synthetic Routes:
Industrial Production:
Information on industrial-scale production methods for Et-29 is limited. Industrial processes often optimize yield, cost-effectiveness, and scalability. Researchers and pharmaceutical companies may explore large-scale synthesis routes for potential drug development.
Chemical Reactions Analysis
Et-29 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
Et-29’s applications span multiple scientific fields:
Chemistry: Researchers may study its reactivity, stability, and interactions with other molecules.
Biology: Investigating its impact on cellular processes, protein function, and metabolism.
Medicine: Potential therapeutic applications, such as targeting SIRT5 in diseases.
Industry: Exploring its use in drug development or as a research tool.
Mechanism of Action
Et-29 inhibits SIRT5, affecting cellular processes related to protein deacetylation. SIRT5 targets specific lysine residues on proteins, influencing their function, stability, and localization. The exact molecular targets and pathways influenced by Et-29 require further investigation.
Comparison with Similar Compounds
Unfortunately, there is limited information available regarding similar compounds to Et-29. Researchers may explore related inhibitors or compounds within the sirtuin family to highlight Et-29’s uniqueness.
Properties
Molecular Formula |
C34H46N6O6S |
---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate |
InChI |
InChI=1S/C34H46N6O6S/c1-4-45-30(41)17-19-36-33(47)35-18-11-10-16-28(40-34(44)46-22-24-12-6-5-7-13-24)31(42)39-29(32(43)38-23(2)3)20-25-21-37-27-15-9-8-14-26(25)27/h5-9,12-15,21,23,28-29,37H,4,10-11,16-20,22H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)(H2,35,36,47)/t28-,29-/m0/s1 |
InChI Key |
DCENHWUVADDCEN-VMPREFPWSA-N |
Isomeric SMILES |
CCOC(=O)CCNC(=S)NCCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CCNC(=S)NCCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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